Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate
Overview
Description
Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties. This compound is particularly notable for its use in organic synthesis and medicinal chemistry due to its functional groups and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a [2 + 2] cycloaddition reaction involving ethyl 2,3-butadienoate and a cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to generate nucleophiles that react with the compound.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.
Deprotected Amines: Removal of Boc groups yields the corresponding free amines, which can be further functionalized.
Scientific Research Applications
Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Peptidomimetics: The compound serves as a scaffold for designing peptidomimetic compounds, which mimic the structure and function of peptides.
Nucleic Acid Chemistry: The compound is used in the synthesis of modified nucleotides and nucleic acids for research in genetics and molecular biology.
Mechanism of Action
The mechanism of action of ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc groups are removed in vivo to release the active amine. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its effects. The strained azetidine ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)azetidine: This compound is similar in structure but lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Methyl 1-boc-azetidine-3-carboxylate: This compound has a methyl ester instead of an ethyl ester, which can influence its reactivity and solubility properties.
Uniqueness
Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate is unique due to its dual Boc protection and the presence of both an ethyl ester and an azetidine ring. This combination of features makes it a valuable intermediate in organic synthesis, offering multiple points of functionalization and reactivity.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-8-22-11(19)16(17-12(20)23-14(2,3)4)9-18(10-16)13(21)24-15(5,6)7/h8-10H2,1-7H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJIVIPIMYPLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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